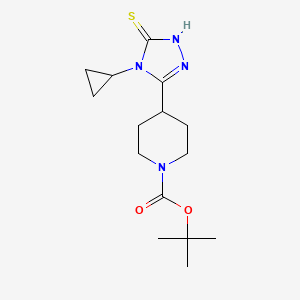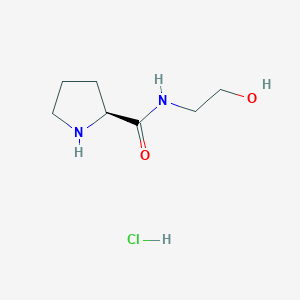
6-chloro-3-(5-(phénylamino)-1,3,4-thiadiazol-2-yl)-2H-chromén-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines a chromenone core with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Applications De Recherche Scientifique
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
Méthodes De Préparation
The synthesis of 6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves the reaction of 6-chloro-2H-chromen-2-one with 5-(phenylamino)-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chromenone ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-chloro-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one: This compound has a methylamino group instead of a phenylamino group, which may result in different biological activities and properties.
6-chloro-3-[5-(phenylamino)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one: This compound has an oxadiazole ring instead of a thiadiazole ring, which may affect its chemical reactivity and biological activity.
6-chloro-3-[5-(phenylamino)-1,2,4-triazol-2-yl]-2H-chromen-2-one:
The uniqueness of 6-chloro-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one lies in its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
3-(5-anilino-1,3,4-thiadiazol-2-yl)-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2S/c18-11-6-7-14-10(8-11)9-13(16(22)23-14)15-20-21-17(24-15)19-12-4-2-1-3-5-12/h1-9H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNSCPZUAAAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)
![(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid](/img/structure/B2422567.png)
![2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2422568.png)




![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2422578.png)

![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2422581.png)
![(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2422583.png)

![N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]cyclopropanecarboxamide](/img/structure/B2422586.png)
